Pyrenesulfonylphosphatidylethanolamine
Description
Properties
CAS No. |
74555-72-9 |
|---|---|
Molecular Formula |
C53H82NO10PS |
Molecular Weight |
956.3 g/mol |
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(pyren-2-ylsulfonylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C53H82NO10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(55)61-42-48(64-51(56)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(57,58)62-39-38-54-66(59,60)49-40-46-36-34-44-30-29-31-45-35-37-47(41-49)53(46)52(44)45/h29-31,34-37,40-41,48,54H,3-28,32-33,38-39,42-43H2,1-2H3,(H,57,58)/t48-/m1/s1 |
InChI Key |
UJLCBUUYFXOGBG-QSCHNALKSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)OC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
PSPEA pyrenesulfonylphosphatidylethanolamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key distinctions between pyrenesulfonylphosphatidylethanolamine and related compounds:
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|---|
| This compound | Not explicitly provided (N/A) | Pyrenesulfonyl, PE backbone | N/A | Fluorescent membrane studies |
| Phosphatidylethanolamine (PE) | Variable (C₃₈H₇₄NO₈P) | Glycerol, fatty acids, phosphate-ethanolamine | ~700–800 (varies with acyl chains) | Membrane structure, autophagy, apoptosis |
| Phosphorylethanolamine | C₂H₈NO₄P | Phosphate-ethanolamine (no acyl chains) | 141.0630 | Metabolic intermediate, biomarker studies |
Notes:
- This compound’s fluorescence stems from its pyrenesulfonyl moiety, absent in PE and phosphorylethanolamine .
- PE’s molecular weight depends on fatty acid composition, while phosphorylethanolamine is a small, water-soluble metabolite .
Analytical Challenges
- This compound: Requires advanced techniques like HPLC coupled with fluorescence detection or mass spectrometry (MS) due to its low natural abundance and adduct complexity .
- PE : Readily analyzed via thin-layer chromatography (TLC) or HPLC, with MS providing detailed speciation of acyl chains .
- Phosphorylethanolamine: Easily quantified using liquid chromatography-MS (LC-MS) or nuclear magnetic resonance (NMR) due to its small size and solubility .
Preparation Methods
Synthesis Protocol
Yield and Purity
| Parameter | Value |
|---|---|
| Reaction Yield | 65–75% |
| Purity (HPLC) | ≥97% |
| Mass Spec (M+H)+ | Calculated: 932.4 |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Fluorescence Spectroscopy
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Low Yield :
Industrial and Research Applications
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing pyrenesulfonylphosphatidylethanolamine via base exchange?
- Methodological Answer : Base exchange reactions for phosphatidylethanolamine derivatives require precise control of pH (6.5–7.5), temperature (37°C), and enzyme-to-substrate ratios (e.g., 0.1–0.3 U/mg protein). For pyrenesulfonyl modifications, ensure the reaction mixture includes pyrenesulfonyl chloride in a 1:2 molar ratio to phosphatidylethanolamine. Monitor reaction progress via thin-layer chromatography (TLC) with a solvent system of chloroform:methanol:water (65:25:4 v/v). Validate purity using column chromatography (silica gel) and confirm via mass spectrometry .
Q. How can fluorescence spectroscopy be optimized for detecting this compound in lipid bilayers?
- Methodological Answer : Pyrene’s excimer fluorescence (emission ~470 nm) is sensitive to environmental polarity. Use a fluorometer with excitation at 344 nm and emission scans from 370–600 nm. To minimize background noise, prepare lipid bilayers in phosphate-buffered saline (PBS, pH 7.4) and avoid detergents. Calibrate with standard curves (0.1–10 µM) and validate using negative controls (unmodified phosphatidylethanolamine) .
Q. What purification methods are effective for isolating this compound from byproducts?
- Methodological Answer : After synthesis, separate unreacted pyrenesulfonyl chloride using dialysis (10 kDa cutoff) against deionized water. Further purify via reverse-phase HPLC (C18 column, acetonitrile:water gradient). Confirm purity via NMR (¹H and ³¹P) and compare retention times to reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence quenching data for this compound in heterogeneous membranes?
- Methodological Answer : Discrepancies often arise from lipid phase separation or pyrene aggregation. Use atomic force microscopy (AFM) to map membrane topography and correlate with fluorescence lifetime imaging microscopy (FLIM). Perform controlled experiments with binary lipid systems (e.g., DOPC/DPPC) to isolate phase-dependent quenching effects. Statistical analysis (ANOVA) of triplicate datasets is critical to distinguish artifacts from true quenching .
Q. What strategies validate the structural integrity of this compound in complex biological matrices?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS, Q-TOF) with collision-induced dissociation (CID) to confirm the sulfonyl-phosphatidylethanolamine linkage. For in-situ validation, use cryo-electron microscopy (cryo-EM) to visualize labeled membranes. Cross-reference with NIST spectral databases for phosphorylethanolamine derivatives to identify fragmentation patterns .
Q. How should researchers design experiments to quantify this compound uptake kinetics in live cells?
- Methodological Answer : Employ confocal microscopy with time-lapse imaging (5–60 min intervals) and a temperature-controlled stage (37°C). Use fluorescent markers (e.g., CellMask™) to delineate plasma membranes. For kinetic modeling, apply the Hill equation to uptake curves and compare across cell lines (e.g., HEK293 vs. HeLa). Include inhibitors (e.g., dynasore for clathrin-mediated endocytosis) to dissect transport mechanisms .
Q. What analytical approaches address stability challenges of this compound in aqueous buffers?
- Methodological Answer : Hydrolysis of the sulfonyl ester bond is pH-dependent. Conduct accelerated stability studies (4°C, 25°C, 37°C) in buffers of varying pH (5.0–8.0). Monitor degradation via LC-MS and quantify half-life using first-order kinetics. For long-term storage, lyophilize the compound with trehalose (1:1 w/w) and store under argon at -80°C .
Data Analysis and Experimental Design
Q. How can researchers ensure reproducibility in this compound assays across laboratories?
- Methodological Answer : Adopt standardized protocols for reagent preparation (e.g., Master Mix formulations to minimize batch variability) and instrument calibration (e.g., daily fluorometer checks with rhodamine B). Share raw datasets (fluorescence intensities, chromatograms) via repositories like Zenodo. Use interlaboratory studies to validate assay robustness, with Cohen’s κ >0.8 indicating high reproducibility .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Fit dose-response data to a four-parameter logistic model (IC₅₀ calculation) using nonlinear regression (GraphPad Prism®). For non-normal distributions, apply Box-Cox transformations. Use hierarchical Bayesian models to account for batch effects in multi-lab studies. Report 95% confidence intervals and effect sizes (Cohen’s d) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
